2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione
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Overview
Description
2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione is a heterocyclic compound that contains both triazine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine-3,5-dione with piperazine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione: Contains both triazine and piperazine moieties.
5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione: Similar structure with imidazolidine instead of triazine.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains piperidine and isoindole moieties.
Uniqueness
This compound is unique due to its combination of triazine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N5O3 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
2,4-dimethyl-6-(3-oxopiperazin-1-yl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N5O3/c1-12-8(16)7(11-13(2)9(12)17)14-4-3-10-6(15)5-14/h3-5H2,1-2H3,(H,10,15) |
InChI Key |
ALAJWQQELDKKNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)N2CCNC(=O)C2 |
Origin of Product |
United States |
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